1-(1-(5-Cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
The compound belongs to a class of chemicals that are structurally complex and have potential relevance in various fields of chemistry and pharmacology. These compounds often involve a multi-step synthesis process and can exhibit a range of chemical and physical properties depending on their specific structural features.
Synthesis Analysis
The synthesis of complex cyclic compounds like "1-(1-(5-Cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione" often involves strategies like 1,3-dipolar cycloaddition reactions and rearrangements. For example, cycloaddition reactions have been employed in the synthesis of pyrrolo[3,4-d]isoxazole-4,6-diones and pyrrolizidine systems, which share structural similarities with the target compound (Alcaide et al., 2001). These methodologies could potentially be adapted for the synthesis of the compound of interest.
Scientific Research Applications
Chemical Synthesis and Biological Activity
Biotransformation of β-Secretase Inhibitors : Research on β-secretase inhibitors, which share structural motifs with the mentioned compound, highlights complex biotransformation pathways, including ring opening and contraction, pointing to the metabolic fate of such compounds in biological systems (Lindgren et al., 2013).
Synthesis and Anti-Stress Agents : Compounds derived from the pyrrolo-isoxazole framework have been synthesized and evaluated for anti-stress activity, suggesting potential therapeutic applications for stress-related conditions (Badru, Anand, & Singh, 2012).
Anticancer Activity of Spiro Conjugates : The development of novel spiro[indenoquinoxaline-pyrrolizidine]-pyrazole conjugates with significant anticancer activity demonstrates the potential of complex heterocyclic structures in cancer therapy (Zimnitskiy et al., 2020).
Antibacterial Activity of Pyrrolo-Isoxazolidine Derivatives : Novel synthesis approaches for pyrrolo[3,4-d]isoxazole-4,6-diones and their subsequent screening for antibacterial activity highlight the antimicrobial potential of these compounds (Kaur & Singh, 2014).
Advanced Glycation End Product (AGE) Formation Inhibitory Activity : The synthesis and evaluation of pyrrolo-isoxazolidine derivatives for inhibiting AGE formation offer insights into managing diseases related to protein glycation, such as diabetes and Alzheimer's disease (Kaur, Singh, & Jaggi, 2013).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine-2,5-dione ring , which is a common scaffold in medicinal chemistry and is found in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives have been found to interact with a variety of targets, leading to different biological effects .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways .
Pharmacokinetics
The ADME properties of the compound would depend on a variety of factors, including its chemical structure and the specific biological system in which it is used. Pyrrolidine derivatives are generally well-absorbed and have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. In general, pyrrolidine derivatives have been found to have a variety of biological effects .
properties
IUPAC Name |
1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-3-4-13(19)17(12)9-6-16(7-9)14(20)10-5-11(21-15-10)8-1-2-8/h5,8-9H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMBWRBYCCPJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(5-Cyclopropylisoxazole-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione |
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